(Z)-8-methylnon-6-enoic acid
Overview
Description
(E)-8-Methyl-6-nonenoic acid is an organic compound with the molecular formula C10H18O2. It is a fatty acid derivative that plays a crucial role in the biosynthesis of capsaicin, the compound responsible for the pungency of chili peppers . This compound is predominantly found in the trans configuration and is known for its potential thermal degradation properties .
Scientific Research Applications
(E)-8-Methyl-6-nonenoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including capsaicinoids.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in pain management and anti-inflammatory treatments.
Preparation Methods
Synthetic Routes and Reaction Conditions: (E)-8-Methyl-6-nonenoic acid can be synthesized through various organic synthesis methods. One common approach involves the hydrogenation of unsaturated precursors. The reaction typically requires a catalyst, such as palladium on carbon, and is carried out under hydrogen gas at elevated pressures and temperatures .
Industrial Production Methods: In industrial settings, (E)-8-Methyl-6-nonenoic acid is produced through large-scale organic synthesis processes. These methods often involve the use of advanced catalytic systems and optimized reaction conditions to ensure high yields and purity. The compound is then purified using techniques such as distillation or chromatography .
Chemical Reactions Analysis
Types of Reactions: (E)-8-Methyl-6-nonenoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into saturated fatty acids using reducing agents such as lithium aluminum hydride.
Substitution: The carboxylic acid group can undergo substitution reactions to form esters or amides in the presence of appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alcohols or amines in the presence of acid catalysts.
Major Products:
Oxidation: Ketones, aldehydes.
Reduction: Saturated fatty acids.
Substitution: Esters, amides.
Mechanism of Action
(E)-8-Methyl-6-nonenoic acid exerts its effects through its role in the biosynthesis of capsaicin. It is a fatty acid derivative from the leucine/valine pathway and plays a crucial role in determining the efficacy of capsaicin levels. The quantity of (E)-8-Methyl-6-nonenoic acid determines the pungency in placental tissues of Capsicum . The molecular targets and pathways involved include enzymes responsible for fatty acid metabolism and capsaicin biosynthesis .
Comparison with Similar Compounds
Capsaicin: The primary pungent compound in chili peppers.
Dihydrocapsaicin: A hydrogenated derivative of capsaicin with similar properties.
Nordihydrocapsaicin: Another capsaicinoid with slightly different pungency levels.
Comparison: (E)-8-Methyl-6-nonenoic acid is unique due to its role as an intermediate in the biosynthesis of capsaicin. Unlike capsaicin and its derivatives, (E)-8-Methyl-6-nonenoic acid itself does not exhibit pungency but is crucial in determining the pungency levels of capsaicin in Capsicum tissues .
Properties
{ "Design of the Synthesis Pathway": "The synthesis of (Z)-8-methylnon-6-enoic acid can be achieved through a multistep process starting from commercially available starting materials.", "Starting Materials": [ "2-methyl-1-butene", "ethylmagnesium bromide", "2-bromo-4-methylvaleric acid", "sodium hydroxide", "sodium bicarbonate", "sodium chloride", "sodium sulfate", "sulfuric acid", "sodium hydrogensulfate", "magnesium sulfate", "potassium hydroxide", "acetic acid", "sodium borohydride", "acetic anhydride" ], "Reaction": [ "Step 1: 2-methyl-1-butene is reacted with ethylmagnesium bromide to form 2-methyl-1-heptanol.", "Step 2: 2-bromo-4-methylvaleric acid is reacted with sodium hydroxide to form 4-methylvaleric acid.", "Step 3: 4-methylvaleric acid is reacted with sodium bicarbonate and sodium chloride to form the corresponding acid chloride.", "Step 4: The acid chloride is reacted with 2-methyl-1-heptanol in the presence of sodium sulfate and sulfuric acid to form the corresponding ester.", "Step 5: The ester is reduced with sodium borohydride in the presence of acetic acid to form the corresponding alcohol.", "Step 6: The alcohol is oxidized with potassium hydroxide and sulfuric acid to form the corresponding carboxylic acid.", "Step 7: The carboxylic acid is reacted with acetic anhydride in the presence of sulfuric acid to form the corresponding anhydride.", "Step 8: The anhydride is hydrolyzed with sodium hydroxide to form (Z)-8-methylnon-6-enoic acid." ] } | |
CAS No. |
31467-60-4 |
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
8-methylnon-6-enoic acid |
InChI |
InChI=1S/C10H18O2/c1-9(2)7-5-3-4-6-8-10(11)12/h5,7,9H,3-4,6,8H2,1-2H3,(H,11,12) |
InChI Key |
OCALSPDXYQHUHA-UHFFFAOYSA-N |
Isomeric SMILES |
CC(C)/C=C/CCCCC(=O)O |
SMILES |
CC(C)C=CCCCCC(=O)O |
Canonical SMILES |
CC(C)C=CCCCCC(=O)O |
physical_description |
Solid |
Pictograms |
Irritant |
Synonyms |
(Z)-8-Methyl-6-Nonenoic Acid; (Z)-8-Methyl-6-nonenoic Acid; 8-Methyl-cis-6-nonenoic Acid; cis-8-Methyl-6-nonenoic Acid |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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